molecular formula C₂₁H₂₂D₄O B1155575 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4

Cat. No.: B1155575
M. Wt: 298.46
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4 is a deuterated chemical compound intended for use in life sciences research. Deuterated compounds, which incorporate deuterium (a non-radioactive hydrogen isotope) in place of hydrogen atoms, are invaluable tools in pharmaceutical and biochemical research. They are primarily used in advanced research applications such as metabolism studies and analytical method development. A key application is their use as internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS), where their nearly identical chemical behavior to their non-deuterated counterparts, combined with a distinguishable mass difference, allows for highly precise and accurate quantification of analytes in complex biological matrices. This facilitates critical research into drug metabolism and pharmacokinetics (DMPK), helping to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. G protein-coupled receptors (GPCRs) represent one of the most important families of drug targets, with over 300 non-olfactory GPCRs in the human genome being the targets for a majority of drugs in clinical use . Research into signaling pathways involving Gαs, Gαi, and Gαq protein families often relies on specialized chemical tools and inhibitors. While the precise mechanism of action of this specific compound requires further research, its structural features make it a compound of interest for investigating novel therapeutic pathways, potentially in areas such as oncology or immunology, where related biaryl compounds have shown activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₂₂D₄O

Molecular Weight

298.46

Synonyms

γ-Ethenyl-4-methyl-γ-[(4-methylphenyl)methyl]-benzenebutanol-d4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • 4-Methylbenzyl vs. Benzyl/Phenyl Groups: The 4-methylbenzyl groups in the target compound increase hydrophobicity and steric bulk compared to non-methylated benzyl groups (e.g., in 3,3-Dibenzyl-1-phenylpent-4-en-1-ol). This enhances binding affinity in hydrophobic enzyme pockets or membranes, as seen in Boc-L-4-Methylbenzyl-L-Penicillamine .

Comparative Challenges

  • Biological Profiling : Structural analogs like 1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile show substituent-dependent activity variations, suggesting the target compound’s methyl groups and deuterium could uniquely influence its pharmacological profile .

Preparation Methods

Deuteration via Catalytic Hydrogen-Deuterium Exchange

Deuterium incorporation often employs transition metal catalysts under deuterium gas (D2). For example:

  • Substrate : Non-deuterated 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol.

  • Catalyst : 10% Pd/C or PtO2 in deuterated solvents (e.g., D2O or CD3OD).

  • Conditions : 50–100°C, 10–50 bar D2 pressure for 24–72 hours.

This method achieves >95% deuterium incorporation at the α- and β-positions but requires post-synthesis purification to remove residual protiated species.

Benzylation of Deuterated Pentenol Intermediates

A two-step approach involves:

  • Synthesis of pent-4-en-1-ol-d4 :

    • Reduction of pent-4-enal with NaBD4 in THF-d8 yields pent-4-en-1-ol-d4 (85–90% isotopic purity).

  • Bis-benzylation :

    • Reaction with 4-methylbenzyl bromide under phase-transfer conditions (K2CO3, TBAB, DCM).

    • Yield: 60–70% after silica gel chromatography.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature0°C to 80°C25°CMaximizes selectivity for bis-adduct
Solvent PolarityHexane to DMFDichloromethaneBalances solubility and reactivity
Catalyst Loading1–10 mol% Pd5 mol%Prevents over-deuteration

Higher temperatures (>40°C) promote undesired olefin isomerization, reducing regioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :

    • Column: Zorbax Silica (250 × 4.6 mm, 5 µm).

    • Mobile phase: Hexane/EtOAc (95:5 → 80:20 gradient).

    • Retention time: 12.3 minutes.

  • Deuterium NMR Validation :

    • ¹H NMR (CDCl3) : Absence of signals at δ 1.2–1.5 (protiated -CH2-).

    • ²H NMR : Quadrupolar splitting confirms deuterium placement.

Challenges and Limitations

  • Isotopic Dilution : Protium contamination from moisture reduces deuterium content. Strict anhydrous conditions (Aw < 0.1 ppm) are critical.

  • Benzylation Selectivity : Competitive mono- and tris-benzylation byproducts require careful stoichiometry control (2.2 eq. benzyl bromide per alcohol group).

  • Stability Issues : The compound exhibits limited shelf life (<6 months at −20°C), necessitating stabilizers like BHT.

Industrial-Scale Production Insights

Patent WO2014114615 discloses a room-temperature isomerization process for analogous pentenol derivatives, though adaptation for deuterated variants remains unexplored. Key learnings include:

  • Use of Lewis acids (e.g., ZnCl2) to direct double-bond positioning.

  • Continuous-flow systems to enhance reproducibility at multi-kilogram scales.

Q & A

Basic: What synthetic strategies are recommended for incorporating deuterium into 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol-d4?

Deuterium incorporation typically involves using deuterated reagents (e.g., D₂O, deuterated alcohols, or deuterium gas) during key synthetic steps. For example, the hydroxyl group can be deuterated via acid-catalyzed isotopic exchange under anhydrous conditions to minimize back-exchange. Schlenk line techniques or glovebox systems should be employed to prevent moisture interference . Intermediate purification via column chromatography (e.g., silica gel with deuterated solvents like CDCl₃) ensures isotopic integrity .

Basic: How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • ¹H/²H NMR : To confirm deuterium incorporation and assess isotopic purity. The absence of proton signals at specific positions (e.g., the hydroxyl group) indicates successful deuteration.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic distribution patterns.
  • IR spectroscopy : To track functional groups (e.g., OH/OD stretches).
    Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) enhances accuracy .

Basic: What protocols ensure the compound’s stability during storage and experimentation?

  • Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C to minimize deuterium loss and oxidation.
  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) that promote isotopic exchange. Use deuterated solvents (e.g., DMSO-d₆) for dissolution .
  • Stability monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) with periodic HPLC or NMR analysis to assess decomposition pathways .

Advanced: How can stereochemical effects influence the compound’s reactivity in catalytic systems?

The compound’s chiral centers and alkene geometry may affect ligand-metal interactions in catalysis. To study this:

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral Pd complexes) to generate specific stereoisomers.
  • Kinetic studies : Compare reaction rates between stereoisomers in model catalytic cycles (e.g., hydrogenation or cross-coupling) .

Advanced: What methodologies quantify isotopic purity and deuterium distribution?

  • Isotope ratio mass spectrometry (IRMS) : Measures ²H/¹H ratios with ppm-level precision.
  • ²H NMR spectroscopy : Directly quantifies deuterium occupancy at specific sites.
  • LC-MS with isotope tracing : Monitors deuterium retention during metabolic or degradation studies .

Advanced: How to design biological activity studies for this deuterated compound?

  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to compare activity with non-deuterated analogs.
  • Isotope effect studies : Evaluate metabolic stability via liver microsome assays to assess if deuteration alters CYP450-mediated oxidation.
  • Receptor binding assays : Radiolabel the compound (³H or ¹⁴C) for competitive binding studies against target receptors .

Advanced: How can computational modeling predict the compound’s behavior in complex systems?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets to predict bioavailability.
  • Density functional theory (DFT) : Calculate thermodynamic stability of deuterated vs. non-deuterated forms.
  • Docking studies : Screen against virtual ligand libraries to identify potential biological targets .

Advanced: How to resolve contradictions in experimental data (e.g., unexpected deuterium loss)?

  • Cross-validation : Replicate experiments using alternative techniques (e.g., compare NMR and IRMS data).
  • Isotopic tracing : Use ²H-labeled solvents/reagents to identify exchange pathways.
  • Peer consultation : Collaborate with isotope chemistry experts to troubleshoot synthetic or analytical protocols .

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